(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid

Catalog No.
S531065
CAS No.
128439-98-5
M.F
C16H12O3S
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-...

CAS Number

128439-98-5

Product Name

(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid

IUPAC Name

(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+

InChI Key

XIKRQPKFOKKGGW-UKTHLTGXSA-N

SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

solubility

Soluble in DMSO

Synonyms

(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid, 10-MBCTYA, IX 207,887, IX 207-887, IX-207,887, IX-207-887

Canonical SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

Isomeric SMILES

COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3

The exact mass of the compound (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid is 284.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid is a complex organic molecule characterized by its unique structural features. This compound contains a methoxy group and a cycloheptathienylidene moiety, which contribute to its distinctive chemical properties. The presence of the acetic acid functional group suggests potential acidity and reactivity, making it an interesting candidate for various chemical and biological applications. The structural complexity arises from the fused ring system that includes both aromatic and heterocyclic components, which can influence its interactions with biological targets.

The chemical reactivity of (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid can be analyzed through several types of reactions:

  • Acid-Base Reactions: The acetic acid group can donate protons, allowing it to participate in acid-base equilibria.
  • Nucleophilic Substitution: The presence of the methoxy group may facilitate nucleophilic attacks on electrophilic centers in other molecules.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, potentially leading to various derivatives.
  • Condensation Reactions: The compound may also participate in condensation reactions, particularly involving the carboxylic acid functional group.

These reactions are crucial for understanding how the compound might interact with other chemicals in synthetic pathways or biological systems.

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The presence of a methoxy group is often linked to anti-inflammatory activity.
  • Anticancer Potential: Compounds with fused aromatic systems are frequently explored for their ability to inhibit cancer cell proliferation.

Research utilizing computer-aided prediction methods can further elucidate its potential biological activities based on structural similarities with known bioactive compounds .

Synthesis of (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid can be approached through various organic synthesis techniques:

  • Cyclization Reactions: The formation of the cycloheptathiene structure may involve cyclization steps from simpler precursors.
  • Methylation Reactions: Introduction of the methoxy group can be achieved through methylation of phenolic or other reactive sites.
  • Carboxylation: The acetic acid moiety can be introduced via carboxylation techniques or through direct esterification methods.

These synthetic pathways require careful optimization to achieve desired yields and purities.

The unique structure of (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid lends itself to several potential applications:

  • Pharmaceutical Development: As a candidate for drug development due to its predicted biological activities.
  • Material Science: Possible use in the development of advanced materials due to its unique electronic properties.
  • Research Tools: Could serve as a probe in studies related to enzyme inhibition or receptor binding assays.

Interaction studies are essential for understanding how (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with specific receptors or enzymes.
  • In Vitro Assays: Evaluating the effects on cell lines or isolated proteins to assess biological activity.
  • High-throughput Screening: To identify potential interactions with a wide range of biological targets.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural features with (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid, which can be compared based on their chemical properties and biological activities:

Compound NameStructural FeaturesNotable Activities
2-Methylphenylacetic AcidAromatic ring with acetic acidAnti-inflammatory
10-MethoxydibenzothiopheneMethoxy-substituted dibenzothiopheneAntimicrobial
7-HydroxycoumarinCoumarin structure with hydroxyl groupAnticoagulant

These comparisons highlight the uniqueness of the target compound due to its specific ring system and functional groups that may confer distinct biological properties not observed in others.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.05071541 g/mol

Monoisotopic Mass

284.05071541 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W8R4R3Y3B5

Dates

Last modified: 02-18-2024
1: Schnyder J, Bollinger P, Payne TG. Inhibition of monokine release by IX 207-887. Agents Actions. 1990 Jan;29(1-2):108-10. PubMed PMID: 2327310.
2: Mackenzie AR, Bollinger P, Cooper PH, Del Pozo E, Elford P, Graeber M, Gubler HU, Leutwiler A, Payne T, Ruch W, et al. Pharmacological effects of a new antiarthritic agent, IX 207-887. Br J Rheumatol. 1991;30 Suppl 2:75-8. PubMed PMID: 1899626.
3: Schnyder J, Cooper P, MacKenzie A. Modulation of secretory processes of phagocytes by IX 207-887. Springer Semin Immunopathol. 1993;14(4):345-52. PubMed PMID: 8322166.
4: Schnyder J, Bollinger P, Payne T. Inhibition of interleukin-1 release by IX 207-887. Agents Actions. 1990 Jun;30(3-4):350-62. PubMed PMID: 2386108.
5: Dougados M, Combe B, Beveridge T, Bourdeix I, Lallemand A, Amor B, Sany J. IX 207-887 in rheumatoid arthritis. A double-blind placebo-controlled study. Arthritis Rheum. 1992 Sep;35(9):999-1006. PubMed PMID: 1418029.
6: Rainsford KD, Ying C, Smith F. Selective effects of some 5-lipoxygenase inhibitors on synovial interleukin-1 (IL-1) production compared with IL-1 synthesis inhibitors. Agents Actions. 1993;39 Spec No:C186-8. PubMed PMID: 8273563.
7: Török K, Németh K, Erdö F, Arányi P, Székely JI. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice. Inflamm Res. 1995 Jun;44(6):248-52. PubMed PMID: 7583520.
8: Schuerer-Maly CC, Emmenegger U, Ott K, Flogerzi B, Halter F. Interleukin-1 and experimental gastric ulcer healing in the rat. J Physiol Pharmacol. 1993 Mar;44(1):23-9. PubMed PMID: 8518422.
9: Rainsford KD, Ying C, Smith F. Effects of 5-lipoxygenase inhibitors on interleukin production by human synovial tissues in organ culture: comparison with interleukin-1-synthesis inhibitors. J Pharm Pharmacol. 1996 Jan;48(1):46-52. PubMed PMID: 8722494.
10: Seibel MJ, Brückle W, Respondek M, Beveridge T, Schnyder J, Müller W. [Initial clinical experiences in the treatment of chronic polyarthritis with a new monokine release inhibitor]. Z Rheumatol. 1989 May-Jun;48(3):147-51. German. PubMed PMID: 2675492.

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